1-(4-Hydroxyphenyl)piperazine hydrochloride
Overview
Description
1-(4-Hydroxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s interaction with the GABA receptor affects the neurotransmission pathway . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission .
Pharmacokinetics
Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . The compound is freely soluble in water , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . The protein binding of piperazine, a related compound, is 60-70% , which may also apply to this compound.
Result of Action
The primary result of the action of this compound is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, piperazine, a related compound, readily absorbs water and carbon dioxide from the air . This could potentially affect the stability and efficacy of this compound in different environments.
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)piperazine hydrochloride can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method involves the use of solid supports to facilitate the synthesis of piperazine derivatives.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine rings from suitable precursors.
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Hydroxyphenyl)piperazine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has dichloro substituents on the phenyl ring, which can influence its pharmacological properties.
1-(4-Methoxyphenyl)piperazine: The methoxy group can alter the compound’s electronic properties and reactivity.
1-(4-Fluorophenyl)piperazine: The fluorine substituent can enhance the compound’s metabolic stability and binding affinity.
The uniqueness of this compound lies in its hydroxy group, which provides additional sites for hydrogen bonding and can influence its biological activity and solubility .
Properties
IUPAC Name |
4-piperazin-1-ylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQZYXZHPXPKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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